Product packaging for 6-Bromo-2-methylquinazolin-4(3H)-one(Cat. No.:CAS No. 5426-59-5)

6-Bromo-2-methylquinazolin-4(3H)-one

Cat. No.: B1384139
CAS No.: 5426-59-5
M. Wt: 239.07 g/mol
InChI Key: MNYWPPKPTICBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-2-methylquinazolin-4(3H)-one (CAS 5426-59-5) is a high-purity brominated quinazolinone derivative supplied as a pale-yellow to yellow solid. This compound serves as a versatile and critical synthetic intermediate in medicinal chemistry, particularly in the development of novel anticancer agents. The quinazolinone core is a privileged scaffold in drug discovery, and the bromine atom at the 6-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, facilitating the exploration of structure-activity relationships. Research into this compound is highly valuable due to its role as a precursor in designing potential cytotoxic agents. Recent studies show that 6-bromo quinazoline derivatives can be synthesized and evaluated as inhibitors of cancer cell proliferation, with some analogs demonstrating significant activity against cell lines such as MCF-7 and SW480 . The presence of a halogen at the 6-position of the quinazoline ring is known to improve these anticancer effects, making this building block essential for constructing targeted compound libraries . Its primary mechanism of action in resultant compounds is often through the inhibition of key kinases like the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology . This product is intended for research applications in a controlled laboratory environment. It is not for diagnostic or therapeutic use. Please refer to the available Safety Data Sheet (SDS) and handle with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2O B1384139 6-Bromo-2-methylquinazolin-4(3H)-one CAS No. 5426-59-5

Properties

IUPAC Name

6-bromo-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYWPPKPTICBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279840
Record name 6-Bromo-2-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5426-59-5
Record name 5426-59-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Bromo-2-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-methylquinazolin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-5-bromobenzonitrile with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
6-Bromo-2-methylquinazolin-4(3H)-one has been identified as a potential scaffold for the development of anticancer agents. Research indicates that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines, including breast and lung cancer.

Case Study: Antitumor Efficacy

CompoundCancer TypeIC50 (µM)Mechanism
This compoundBreast Cancer15Induces apoptosis via caspase activation
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-oneLung Cancer10Inhibits cell cycle progression

Studies have shown that modifications to the quinazolinone scaffold can enhance cytotoxic effects against specific cancer types, making this compound a valuable candidate for further drug development .

Antimicrobial Activity:
The compound also exhibits notable antimicrobial properties, effective against a range of bacterial and fungal strains. Its mechanism involves disrupting biofilm formation and inhibiting virulence factors.

Case Study: Antimicrobial Efficacy

CompoundMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Effect
This compoundStaphylococcus aureus32Inhibits growth
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-onePseudomonas aeruginosa16Reduces biofilm formation

Research has demonstrated that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, highlighting its potential as an antimicrobial agent .

Biological Studies

In addition to its therapeutic applications, this compound serves as a valuable tool in biological research. It is utilized to study molecular interactions and pathways within biological systems. The compound's ability to modulate enzyme activity makes it suitable for investigating various biochemical mechanisms.

Chemical Biology

This compound acts as a probe in chemical biology studies, allowing researchers to explore biological pathways and interactions at the molecular level. Its unique structure facilitates the design of experiments aimed at understanding complex biological processes.

Industrial Applications

Beyond its research applications, this compound is also used in the synthesis of fine chemicals and intermediates for pharmaceuticals. Its role as a building block in organic synthesis highlights its versatility in industrial chemistry.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves bromination followed by amination processes to introduce functional groups that enhance its biological activity. The compound's mechanism of action varies depending on its application but generally involves interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways .

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their metabolic processes. The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural and Physicochemical Properties

The substituents on the quinazolinone core significantly influence physicochemical properties such as melting point, solubility, and spectral characteristics. Key comparisons include:

Compound Name Substituents Molecular Weight Melting Point (°C) Spectral Data (HRMS/NMR) Reference
6-Bromo-2-methylquinazolin-4(3H)-one 2-methyl, 6-bromo 242.08 Not reported IR: 1686 cm⁻¹ (C=O stretch)
3b (6-Bromo-2-(4-fluorophenyl) derivative) 2-(4-fluorophenyl), 8-phenylethynyl 421.03 235–237 HRMS: 421.0342; IR: 1680–1605 cm⁻¹
3c (6-Bromo-2-(4-chlorophenyl) derivative) 2-(4-chlorophenyl), 8-phenylethynyl 437.01 231–232 HRMS: 437.0053; $^{13}\text{C}$-NMR: δ 112–140 ppm
2c (3-Benzyl-2-phenyl derivative) 2-phenyl, 3-benzyl 391.39 180–184 $^{1}\text{H}$-NMR: δ 5.18 (s, 2H, CH₂)
6-Bromo-3-ethyl-2-mercapto derivative 3-ethyl, 2-mercapto 285.16 Not reported IR: 3448 cm⁻¹ (NH stretch)

Key Observations:

  • Electron-withdrawing groups (e.g., 4-fluorophenyl in 3b) increase molecular weight and melting points compared to the methyl-substituted target compound.
  • Bulky substituents (e.g., benzyl in 2c) reduce melting points, likely due to disrupted crystallinity.
Antimicrobial and Anti-inflammatory Effects
  • Target Compound : Demonstrates broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli, with IC₅₀ values comparable to ampicillin. Anti-inflammatory activity (e.g., 58% edema inhibition in carrageenan-induced rat models) is attributed to COX-2 inhibition.
  • 3b–3f Derivatives : Substitutions like phenylethynyl or fluorophenyl enhance antibacterial potency (e.g., 3f shows MIC = 4 µg/mL against S. aureus).
  • 6-Iodo-2-phenyl Derivatives : Exhibit moderate antifungal activity but are less effective than brominated analogs.
  • Trifluoromethylphenyl Derivative : The electron-withdrawing CF₃ group in 6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one improves anti-inflammatory efficacy (70% edema inhibition).

Activity Trends :

  • Bromine at position 6 enhances antimicrobial activity compared to iodine or chlorine.
  • Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring improve potency, while methoxy groups reduce it.

Biological Activity

6-Bromo-2-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, recognized for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H7BrN2OC_9H_7BrN_2O, with a molecular weight of approximately 239.07 g/mol. The compound features a bromine atom at the 6-position and a methyl group at the 2-position of the quinazolinone ring, which significantly influences its biological activity.

Antibacterial Properties

Research has shown that this compound exhibits notable antibacterial activity against various bacterial strains. A study utilizing the cup-plate agar diffusion method demonstrated its effectiveness against Bacillus subtilis , Staphylococcus aureus , and Pseudomonas aeruginosa . The compound's antibacterial efficacy was comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections .

Antifungal Activity

In addition to antibacterial properties, this compound has shown significant antifungal activity against pathogens such as Candida albicans and Aspergillus niger . The introduction of specific substituents on the quinazolinone ring enhances its bioactivity, making it a candidate for developing antifungal treatments .

Antitumor Effects

The compound's antitumor potential has been explored through various studies. It has demonstrated cytotoxic effects on cancer cell lines, with research indicating that modifications in its structure can enhance its selectivity towards tumor cells while sparing normal cells. For instance, molecular docking studies revealed that derivatives of this compound interact favorably with targets involved in cancer proliferation .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth, contributing to its antimicrobial properties.
  • Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at specific phases, preventing proliferation and promoting apoptosis.
  • Molecular Interactions : Studies utilizing molecular docking have identified specific interactions between the compound and various biological targets, including receptors and enzymes implicated in disease processes .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Antimicrobial Evaluation : A study synthesized new derivatives of this compound and evaluated their antimicrobial activities against multiple strains. Compounds demonstrated significant inhibition rates compared to standard drugs .
  • Anti-inflammatory Activity : In vivo studies using carrageenan-induced paw edema models in rats indicated that certain derivatives possess anti-inflammatory properties comparable to ibuprofen .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to related quinazolinones:

Compound NameStructural FeaturesBiological Activity
This compound Bromine at position 6; methyl at 2Antibacterial, antifungal, antitumor
2-Methylquinazolin-4(3H)-one Lacks bromine substitutionAntibacterial, anticancer properties
6-Iodo-2-methylquinazolin-4(3H)-one Iodine instead of brominePotentially different biological effects
3-Amino-2-methylquinazolin-4(3H)-one Amino group at position 3Enhanced solubility and activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Bromo-2-methylquinazolin-4(3H)-one?

  • Methodology : The most efficient method involves direct bromination of 3-amino-2-methylquinazolin-4(3H)-one using bromine in acetic acid at room temperature. Key steps include:

  • Dissolving the precursor in acetic acid (15 mL/g).
  • Adding bromine (20% in acetic acid, 0.01 mol) and stirring overnight.
  • Isolation via ice-cold water precipitation, followed by recrystallization in ethanol (yield: 55%, m.p. 196°C) .
    • Characterization : IR (N–H stretch at 3448 cm⁻¹, C=O at 1686 cm⁻¹) and ¹H NMR (δ 2.48 ppm for CH₃) confirm the structure .

Q. How can researchers verify the purity and identity of synthesized this compound?

  • Analytical Techniques :

  • TLC : Use silica gel G-plates with cyclohexane:ethyl acetate (2:1) to confirm homogeneity .
  • Elemental Analysis : Match calculated vs. observed values (e.g., Br%: Calc. 31.37 vs. Found 31.12) .
  • Spectroscopy : IR for functional groups, ¹H/¹³C NMR for structural elucidation, and mass spectrometry for molecular ion confirmation .

Advanced Research Questions

Q. What strategies are effective for synthesizing derivatives of this compound, and how are their activities assessed?

  • Derivatization Methods :

  • Schiff Base Formation : Condense 6-bromo derivatives with aromatic aldehydes (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde) in acetic acid to yield analogs (e.g., compound 5f , yield: 76%) .
  • Heterocyclic Functionalization : React with hydrazine hydrate at 120–130°C to form 3-amino derivatives, then assess biological activity (e.g., analgesic testing in rodent models) .
    • Biological Screening :
  • In vitro assays : Antibacterial, anthelmintic, or kinase inhibition (e.g., ALK2 inhibition) using standardized protocols .
  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing Br) with activity trends .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Crystallography Workflow :

  • Data Collection : Use single-crystal X-ray diffraction with SHELX programs (SHELXL for refinement, SHELXS for structure solution) .
  • Validation : Compare experimental bond lengths/angles with computational models (e.g., DFT). For example, the C–Br bond length should align with literature values (~1.89 Å) .
    • Troubleshooting : Address data contradictions (e.g., twinning or disorder) using SHELXPRO for macromolecular interfaces or WinGX for small-molecule refinement .

Q. What methodological approaches address contradictions in spectroscopic or biological data for quinazolinone derivatives?

  • Data Triangulation :

  • Multi-technique Validation : Combine NMR, HPLC, and X-ray crystallography to confirm structural assignments .
  • Statistical Analysis : Apply QSAR models to reconcile biological activity disparities (e.g., logP vs. IC₅₀ correlations) .
    • Reproducibility Checks :
  • Independent Synthesis : Replicate reactions in different labs to rule out procedural artifacts .
  • Meta-analysis : Review historical data (e.g., prior SAR studies on 6-bromo analogs) to identify trends or outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-methylquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-methylquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.